molecular formula C8H4BrF2N B1322119 7-Bromo-4,5-difluoro-1H-indole CAS No. 877160-16-2

7-Bromo-4,5-difluoro-1H-indole

Cat. No. B1322119
M. Wt: 232.02 g/mol
InChI Key: PTDVLYWVIHHMMC-UHFFFAOYSA-N
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Description

7-Bromo-4,5-difluoro-1H-indole is a chemical compound with the CAS Number: 877160-16-2. It has a molecular weight of 232.03 and its IUPAC name is 7-bromo-4,5-difluoro-1H-indole .


Molecular Structure Analysis

The InChI code for 7-Bromo-4,5-difluoro-1H-indole is 1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H . This indicates that the molecule consists of a bromine atom at the 7th position and two fluorine atoms at the 4th and 5th positions of the indole ring.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding Analysis

Research on 7-bromoindoles, a category including 7-Bromo-4,5-difluoro-1H-indole, has shown significant insights into crystal structures and hydrogen bonding. For instance, studies on 7-acetamido-2-aryl-5-bromoindoles demonstrated the formation of hydrogen bonding networks and π-stacking in the indole moiety. This was confirmed using single crystal X-ray diffraction data and density functional theory (DFT) structural parameters (Mphahlele, 2018).

Synthesis and Molecular Interactions

Synthesis methods for bromo-difluoro-indole derivatives have been developed, providing valuable substrates for transition metal-mediated cross-coupling chemistry. This includes the synthesis of various brominated 5,6-dihydroxyindole derivatives (Huleatt et al., 2008). Additionally, studies involving 5-bromo-1H-indole-3-carbaldehyde have provided insights into the intermolecular interactions in crystal structures, further expanding our understanding of the properties and applications of bromo-difluoro-indoles (Barakat et al., 2017).

Chemical Synthesis Techniques

Advanced chemical synthesis techniques have been explored for 7-bromoindoles. For instance, a method based on lithium–bromine exchange reactions for synthesizing 5,7-disubstituted indoles has been developed, highlighting the versatility of these compounds in chemical synthesis (Li & Martins, 2003). This kind of research enhances the potential for creating new molecules with tailored properties for various applications.

Pharmaceutical Applications

While excluding specific drug use and dosage information, it's notable that 7-bromoindole derivatives have been investigated for pharmaceutical applications. For example, their use in synthesizing a potent 5-HT6 antagonist, which is a significant area in neuropsychiatric disorder treatments, has been studied (Isherwood et al., 2012).

Fischer Cyclization and Chemical Properties

Fischer cyclization, a method for synthesizing indole derivatives, has been applied to 5-bromoindoles, indicating the utility of this approach in creating complex heterocyclic structures (Alekseyev et al., 2015). Such studies contribute to the broader understanding of chemical properties and potential applications of bromo-difluoro-indoles.

Safety And Hazards

The safety data sheet for 7-Bromo-4,5-difluoro-1H-indole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives, such as 7-Bromo-4,5-difluoro-1H-indole, have diverse biological activities and immense potential for further exploration for new therapeutic possibilities . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .

properties

IUPAC Name

7-bromo-4,5-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-5-3-6(10)7(11)4-1-2-12-8(4)5/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDVLYWVIHHMMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C(=C21)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624537
Record name 7-Bromo-4,5-difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4,5-difluoro-1H-indole

CAS RN

877160-16-2
Record name 7-Bromo-4,5-difluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4,5-difluoro-1H-indole
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